3-Methyl-2-nitrobenzyl alcohol

Vue d'ensemble

Description

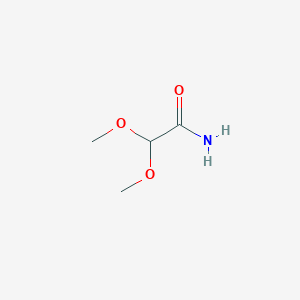

3-Methyl-2-nitrobenzyl alcohol is a chemical compound that is part of the 2-nitrobenzyl alcohol family. It is characterized by the presence of a nitro group and a methyl group attached to a benzyl alcohol structure. The nitro group is a functional group known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound. The methyl group, being an electron-donating substituent, can also affect the compound's behavior in chemical reactions.

Synthesis Analysis

The synthesis of nitrobenzyl alcohols can be achieved through various methods. For instance, nitrobenzene derivatives can be transformed into nitrobenzyl alcohols through reduction reactions with saturated alcohols in the presence of a catalyst, as demonstrated in the synthesis of related compounds . Although the specific synthesis of this compound is not detailed in the provided papers, the general methodologies applied to nitrobenzene derivatives could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzyl compounds is crucial in determining their reactivity and physical properties. For example, the crystal structure of a related compound, 3,4-methylenedioxy-nitrobenzene, was determined using X-ray crystallography, revealing a monoclinic space group and coplanar atoms . While this does not directly describe this compound, it provides insight into the structural characteristics that might be expected for nitrobenzyl alcohols.

Chemical Reactions Analysis

The presence of the nitro group in nitrobenzyl compounds significantly influences their reactivity. For example, the nitro group can inhibit α-proton extraction in certain conditions due to steric effects, as seen in the study of 4-nitrobenzyl chloride . Additionally, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing complex mechanisms involving intermediates such as aci-nitro transients and nitroso hydrates . These studies suggest that this compound could undergo similar photochemical reactions, leading to the formation of various intermediates and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzyl alcohols are influenced by their molecular structure. The nitro group's electron-withdrawing nature and the methyl group's electron-donating effects can impact the compound's polarity, solubility, and stability. For instance, the formation of hydrogen-bonded sheets and chains in isomeric nitrobenzyl compounds indicates the potential for strong intermolecular interactions, which could also be relevant for this compound . The solvent-free acetylation of alcohols catalyzed by a related nitrobenzeneboronic acid suggests that this compound might also participate in or be affected by similar catalytic processes .

Applications De Recherche Scientifique

1. Application in Photolithography

3-Methyl-2-nitrobenzyl alcohol and its derivatives have been studied for their use in photolithography, particularly in the development of photoresists. Research by Reichmanis et al. (1983) highlights the potential of substituents on the 2-nitrobenzyl group to enhance the photosensitivity of 2‐nitrobenzyl ester-based photoresists. These photoresists show high contrast and resolution, with improved sensitivity achieved through appropriate substitution on the o‐nitrobenzyl chromophore (Reichmanis et al., 1983).

2. Role in Chemical Synthesis

Wang et al. (2016) describe an iron-catalyzed redox condensation of 2-nitrobenzyl alcohols, which facilitates the synthesis of substituted quinolines. This method is notable for its efficiency and the generation of minimal side products (Wang et al., 2016).

3. Phototriggered Labeling and Crosslinking

2-Nitrobenzyl alcohol, including its derivatives, has been used for photoaffinity labeling and crosslinking of biomolecules, due to its efficient photoreactive properties and amine selectivity. This application is crucial in areas like drug discovery and protein engineering (Wang et al., 2020).

4. Photocatalytic Oxidation in Organic Chemistry

Higashimoto et al. (2009) explored the photocatalytic oxidation of 4-nitrobenzyl alcohol and its derivatives on titanium dioxide under visible light irradiation. This process is significant for the selective conversion of these compounds into corresponding aldehydes, demonstrating potential in organic synthesis (Higashimoto et al., 2009).

5. Application in Photoprotective Groups

2-Nitrobenzyl alcohol derivatives are used as photoprotective groups, especially in the field of biochemistry. For instance, Il'ichev et al. (2004) investigated the photolytic cleavage of 2-nitrobenzyl methyl ether and its application in releasing protected substrates in biochemical reactions (Il'ichev et al., 2004).

Safety and Hazards

3-Methyl-2-nitrobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mécanisme D'action

Target of Action

It’s known that alcohols generally interact with a variety of biological targets, including enzymes and cell membranes .

Mode of Action

Alcohols typically act by modifying the structure and function of proteins and lipids within cell membranes, altering their permeability and functionality .

Biochemical Pathways

It’s known that alcohols can influence several biochemical pathways, including those involved in signal transduction, enzyme activity, and membrane transport .

Pharmacokinetics

Like other small molecule alcohols, it is likely to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

3-Methyl-2-nitrobenzyl alcohol has been used as a starting reagent in the synthesis of 7-formyl-indole . It undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .

Propriétés

IUPAC Name |

(3-methyl-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELPTBUSFQMYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230757 | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80866-76-8 | |

| Record name | 3-Methyl-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Methyl-2-nitrobenzyl alcohol in the synthesis of 7-Formyl-indole?

A1: this compound serves as a crucial starting material in a synthetic route for producing 7-Formyl-indole. [] The synthesis involves a multi-step process utilizing the Batcho-Leimgruber indole synthesis. [] This method allows for the conversion of substituted ortho-nitrotoluenes, like this compound, into the desired indole derivative. []

Q2: How does protecting the hydroxyl group in this compound impact the yield of 7-Hydroxymethyl-indole?

A2: Research suggests that protecting the hydroxyl group of this compound with either a pivaloyl or tetrahydropyranyl group leads to a significant increase in the yield of 7-Hydroxymethyl-indole. [] Specifically, using a pivaloyl protecting group increased the yield to 39%, while a tetrahydropyranyl group resulted in a yield of 48%. [] In contrast, the unprotected this compound only yielded 22% of 7-Hydroxymethyl-indole. [] This improvement highlights the importance of protecting group strategies in organic synthesis for optimizing reaction outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B1332300.png)